4-ethyl-N-(trifluoromethyl)aniline
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Overview
Description
4-ethyl-N-(trifluoromethyl)aniline is an organic compound characterized by the presence of an ethyl group and a trifluoromethyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-(trifluoromethyl)aniline can be achieved through several methods. One common approach involves the nitration of ethylbenzene followed by reduction to form 4-ethyl aniline. The trifluoromethyl group can then be introduced via a Friedel-Crafts alkylation reaction using trifluoromethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes, followed by the introduction of the trifluoromethyl group under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group back to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted anilines, nitroanilines, and other functionalized aromatic compounds.
Scientific Research Applications
4-ethyl-N-(trifluoromethyl)aniline has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals, dyes, and high-performance materials.
Mechanism of Action
The mechanism of action of 4-ethyl-N-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in biological pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity .
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)aniline: Similar structure but lacks the ethyl group.
4-ethyl-N-methylaniline: Similar structure but lacks the trifluoromethyl group.
4-ethyl-2,3,5,6-tetrafluoroaniline: Contains multiple fluorine atoms but differs in the position and number of substituents.
Uniqueness
4-ethyl-N-(trifluoromethyl)aniline is unique due to the presence of both an ethyl group and a trifluoromethyl group on the aniline ring. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C9H10F3N |
---|---|
Molecular Weight |
189.18 g/mol |
IUPAC Name |
4-ethyl-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C9H10F3N/c1-2-7-3-5-8(6-4-7)13-9(10,11)12/h3-6,13H,2H2,1H3 |
InChI Key |
GMBUDFJYPVXMIF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(F)(F)F |
Origin of Product |
United States |
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